molecular formula C16H18N2O4S2 B2873132 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide CAS No. 941872-42-0

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2873132
CAS No.: 941872-42-0
M. Wt: 366.45
InChI Key: FFDDAZBFNNQHKX-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide is a complex organic compound that features a combination of methoxy, oxopyrrolidinyl, phenyl, methylthiophene, and sulfonamide groups

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. For instance, the synthesis might involve:

    Formation of the core structure: This can be achieved through a condensation reaction between a thiophene derivative and a sulfonamide precursor.

    Introduction of the oxopyrrolidinyl group: This step might involve the reaction of the intermediate with a pyrrolidinone derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
  • N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
  • N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(3-methylphenoxy)acetamide

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and participate in diverse chemical reactions.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-11-5-8-16(23-11)24(20,21)17-12-6-7-14(22-2)13(10-12)18-9-3-4-15(18)19/h5-8,10,17H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDDAZBFNNQHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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